Physical and chemical properties of 1,6-Dibromo-2-naphthol
Physical and chemical properties of 1,6-Dibromo-2-naphthol
An In-Depth Technical Guide to 1,6-Dibromo-2-naphthol
Abstract
This technical guide provides a comprehensive overview of 1,6-Dibromo-2-naphthol (CAS No. 16239-18-2), a key organobromine compound derived from naphthalene. It serves as a critical intermediate in advanced organic synthesis, most notably in the production of valuable pharmaceutical precursors. This document details the compound's chemical identity, physicochemical properties, established synthesis and purification protocols, and spectroscopic characterization data. Furthermore, it explores the molecule's inherent reactivity, driven by its functional groups, and outlines its principal applications, including its reduction to 6-Bromo-2-naphthol. Safety, handling, and disposal considerations are also addressed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile synthetic building block.
Introduction
1,6-Dibromo-2-naphthol is a substituted naphthalenol characterized by a naphthalene core functionalized with a hydroxyl group at the C2 position and bromine atoms at the C1 and C6 positions.[1] This specific substitution pattern imparts a unique reactivity profile, making it a compound of significant interest in synthetic chemistry. While not an end-product itself, its role as a precursor is pivotal. The strategic placement of the bromine atoms allows for selective downstream functionalization. The C1 bromine, being ortho to the hydroxyl group, is sterically hindered and activated, making it susceptible to reductive dehalogenation. This selective reactivity is expertly exploited in the synthesis of 6-bromo-2-naphthol, a crucial intermediate for several active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2] Understanding the properties and synthesis of 1,6-Dibromo-2-naphthol is therefore fundamental for chemists working on these important therapeutic agents.
Chemical Identity and Structure
Clarity in chemical identification is paramount for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for 1,6-Dibromo-2-naphthol.
| Identifier | Value | Source(s) |
| CAS Number | 16239-18-2 | [3][4][5] |
| IUPAC Name | 1,6-dibromonaphthalen-2-ol | [5] |
| Molecular Formula | C₁₀H₆Br₂O | [3][4][5] |
| Molecular Weight | 301.96 g/mol | [4][6] |
| InChI Key | VKESFYLPKHQOOA-UHFFFAOYSA-N | [7][8] |
| SMILES | C1=CC2=C(C=CC(=C2Br)O)C=C1Br | [5][7] |
| Synonyms | 1,6-Dibromo-2-naphthalenol, 1,6-Dibromo-β-naphthol, 2-Hydroxy-1,6-dibromonaphthalene | [5][6][9] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. 1,6-Dibromo-2-naphthol is typically a solid at room temperature, appearing as a crystalline powder ranging in color from very pale yellow to pink or light brown.[3][4][10]
| Property | Value | Source(s) |
| Appearance | Very Pale Yellow to Pink/Light Brown Crystalline Powder | [3][4][10] |
| Melting Point | 105-107 °C (lit.) | [4][8][10] |
| Boiling Point | 368.5 ± 22.0 °C (Predicted) | [4][10] |
| Density | ~1.752 g/cm³ (Rough Estimate) | [4][10] |
| pKa | 6.94 ± 0.50 (Predicted) | [6][10] |
| Flash Point | 176.6 °C | [4] |
| Storage | Sealed in dry, Room Temperature | [6][10] |
The hydroxyl group imparts some polarity, influencing its solubility. While sparingly soluble in water, it exhibits greater solubility in organic solvents, a property leveraged during its synthesis and purification.[1]
Synthesis and Mechanistic Considerations
The primary route for synthesizing 1,6-Dibromo-2-naphthol is the direct bromination of 2-naphthol (β-naphthol). This reaction is an electrophilic aromatic substitution, where the hydroxyl group strongly activates the naphthalene ring, directing substitution to the ortho and para positions.
Causality in Experimental Design
The choice of solvent and temperature is critical for achieving high selectivity and yield. The reaction is often performed in halogenated solvents or acetic acid.[11][12] A patent for an improved process specifies a temperature range of 40°C to 60°C.[11] This temperature control is a key experimental choice:
-
Below 40°C: The rate of dibromination is impractically slow.
-
Above 60°C: The formation of undesirable polymeric by-products increases, complicating purification and reducing yield.[11]
The reaction proceeds by the addition of elemental bromine to a solution of 2-naphthol. The stoichiometry is controlled to favor the dibrominated product over mono- or tri-brominated species.
Caption: Experimental workflow for the synthesis of 1,6-Dibromo-2-naphthol.
Protocol: Synthesis of 1,6-Dibromo-2-naphthol
This protocol is adapted from established industrial processes.[2][11]
-
Preparation: In a well-ventilated fume hood, charge a reaction vessel with 2-naphthol and a suitable organic solvent (e.g., glacial acetic acid or a halogenated solvent like perchloroethylene).[11][12]
-
Heating: Heat the resulting solution to approximately 40°C with stirring.
-
Bromine Addition: Slowly add a stoichiometric amount of elemental bromine (Br₂) dropwise over a period of 2 to 4 hours, maintaining the temperature between 40°C and 60°C.[11] The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must be scrubbed.
-
Reaction Completion: After the addition is complete, maintain the reaction at temperature for an additional 30-60 minutes to ensure full conversion.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If necessary, pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with water to remove residual acid. The crude 1,6-Dibromo-2-naphthol can be further purified by recrystallization from a suitable solvent like ethanol or a benzene/petroleum ether mixture.[13]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following spectroscopic data are characteristic of 1,6-Dibromo-2-naphthol.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons. Data is available for spectra run in CDCl₃.[7] The signals will be split according to their coupling with neighboring protons, and their chemical shifts will be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the carbon atoms of the naphthalene ring, with chemical shifts confirming the substitution pattern.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions in the aromatic region (approx. 1500-1600 cm⁻¹) and C-Br stretching frequencies (typically below 700 cm⁻¹) will also be present.[5][15]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). The molecular ion peak (M⁺) will appear as a cluster around m/z 300, 302, and 304 in a ~1:2:1 intensity ratio.[5][16]
Chemical Reactivity and Key Applications
The reactivity of 1,6-Dibromo-2-naphthol is dominated by its three functional components: the phenolic hydroxyl group, the activated aromatic ring, and the two bromine substituents. Its primary and most valuable application is as an intermediate in the synthesis of 6-bromo-2-naphthol.[2][17]
Selective Reduction to 6-Bromo-2-naphthol
The bromine atom at the C1 position is more labile and susceptible to reduction than the bromine at the C6 position. This selective dehalogenation is typically achieved using a reducing agent like tin (Sn) metal in the presence of hydrochloric acid (HCl).[17][18]
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